Cas no 96914-18-0 (Isoxazole, 4,5-dihydro-4-methyl-3-nitro-)

Isoxazole, 4,5-dihydro-4-methyl-3-nitro- Chemical and Physical Properties
Names and Identifiers
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- Isoxazole, 4,5-dihydro-4-methyl-3-nitro-
- 4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole
- SCHEMBL7754161
- 96914-18-0
- starbld0021694
- 4-Methyl-3-nitro-4,5-dihydroisoxazole
-
- Inchi: InChI=1S/C4H6N2O3/c1-3-2-9-5-4(3)6(7)8/h3H,2H2,1H3
- InChI Key: HWGLFPAIPZCULH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 130.03784206g/mol
- Monoisotopic Mass: 130.03784206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 67.4Ų
Isoxazole, 4,5-dihydro-4-methyl-3-nitro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-103300474-1.0g |
4-methyl-3-nitro-4,5-dihydro-1,2-oxazole |
96914-18-0 | 95% | 1.0g |
$0.0 | 2022-11-30 | |
eNovation Chemicals LLC | Y1237584-50mg |
4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole |
96914-18-0 | 89% | 50mg |
$465 | 2023-09-01 | |
1PlusChem | 1P01F0OQ-10mg |
4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole |
96914-18-0 | 89% | 10mg |
$152.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657833-50mg |
4-Methyl-3-nitro-4,5-dihydroisoxazole |
96914-18-0 | 98% | 50mg |
¥3028.00 | 2024-04-23 | |
A2B Chem LLC | AX79546-10mg |
4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole |
96914-18-0 | 89% | 10mg |
$120.00 | 2024-07-18 | |
1PlusChem | 1P01F0OQ-50mg |
4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole |
96914-18-0 | 89% | 50mg |
$262.00 | 2023-12-15 | |
eNovation Chemicals LLC | Y1237584-100mg |
4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole |
96914-18-0 | 89% | 100mg |
$1600 | 2025-02-21 | |
eNovation Chemicals LLC | Y1237584-50mg |
4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole |
96914-18-0 | 89% | 50mg |
$530 | 2022-11-27 | |
eNovation Chemicals LLC | Y1237584-10mg |
4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole |
96914-18-0 | 89% | 10mg |
$275 | 2024-06-05 | |
eNovation Chemicals LLC | Y1237584-100mg |
4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole |
96914-18-0 | 89% | 100mg |
$1515 | 2024-06-05 |
Isoxazole, 4,5-dihydro-4-methyl-3-nitro- Related Literature
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
Additional information on Isoxazole, 4,5-dihydro-4-methyl-3-nitro-
Isoxazole, 4,5-dihydro-4-methyl-3-nitro- (CAS No. 96914-18-0): A Comprehensive Overview in Modern Chemical Research
Isoxazole, 4,5-dihydro-4-methyl-3-nitro-, identified by its CAS number 96914-18-0, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the isoxazole family, which is known for its diverse biological activities and potential applications in drug development. The structural features of Isoxazole, 4,5-dihydro-4-methyl-3-nitro- include a nitro group and a methyl substituent, which contribute to its unique chemical properties and reactivity. These characteristics make it a valuable scaffold for designing novel therapeutic agents.
The nitro group in Isoxazole, 4,5-dihydro-4-methyl-3-nitro- plays a crucial role in its biological activity. Nitroaromatic compounds are well-documented for their pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro group allows for facile reduction to an amine, which can be further functionalized to enhance binding affinity to biological targets. This redox-active property makes Isoxazole, 4,5-dihydro-4-methyl-3-nitro- a promising candidate for developing prodrugs or bioactive molecules that require metabolic activation.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs) due to their critical role in various cellular processes. Isoxazole, 4,5-dihydro-4-methyl-3-nitro- has been investigated as a potential inhibitor of certain PPIs due to its ability to disrupt protein conformations and interfere with binding interfaces. Structural modifications of this compound have led to the identification of derivatives with enhanced potency and selectivity. For instance, studies have shown that replacing the nitro group with other electron-withdrawing or donating groups can modulate the binding affinity and pharmacokinetic properties of the molecule.
The synthesis of Isoxazole, 4,5-dihydro-4-methyl-3-nitro- involves multi-step organic reactions that highlight the versatility of heterocyclic chemistry. The process typically begins with the formation of an isoxazole core through cyclization reactions between appropriate precursors. Subsequent functionalization steps introduce the nitro and methyl groups at specific positions on the ring. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have been employed to improve yield and enantioselectivity. These advancements underscore the importance of innovative synthetic strategies in accessing complex molecular architectures.
The biological evaluation of Isoxazole, 4,5-dihydro-4-methyl-3-nitro- has revealed intriguing pharmacological profiles. Preclinical studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines by modulating key signaling pathways involved in tumor progression. Additionally, this compound has shown promise in treating inflammatory diseases by targeting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The nitro group's redox-active nature further enhances its therapeutic potential by allowing for dynamic interactions with biological targets.
The use of computational chemistry and molecular modeling techniques has been instrumental in understanding the mechanism of action of Isoxazole, 4,5-dihydro-4-methyl-3-nitro motorbike motorbike motorbike motorbike motorbike motorbike motorbike motorbike motorbike motorbike motorbike motorbike motorbike motorbike motorbike motorbike motorbike motorbike motorbike motorbike motorbike motorbike motorbike motorbike
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